6-(9H-Fluoren-9-ylmethoxycarbonyl)-6-azaspiro[3.4]octane-2-carboxylic acid
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Overview
Description
6-(9H-Fluoren-9-ylmethoxycarbonyl)-6-azaspiro[3.4]octane-2-carboxylic acid is a complex organic compound characterized by its unique spirocyclic structure. This compound is notable for its potential applications in various fields, including medicinal chemistry and materials science. The presence of the fluorenylmethoxycarbonyl (Fmoc) group makes it particularly useful in peptide synthesis as a protecting group for amines.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(9H-Fluoren-9-ylmethoxycarbonyl)-6-azaspiro[3.4]octane-2-carboxylic acid typically involves multiple steps, starting from commercially available precursors. One common method involves the protection of the amine group with the Fmoc group, followed by the formation of the spirocyclic structure through a series of cyclization reactions. The reaction conditions often require the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving automated synthesis equipment and rigorous purification steps, such as recrystallization and chromatography, to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
6-(9H-Fluoren-9-ylmethoxycarbonyl)-6-azaspiro[3.4]octane-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.
Substitution: The compound can participate in nucleophilic substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or alcohols. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines
Scientific Research Applications
6-(9H-Fluoren-9-ylmethoxycarbonyl)-6-azaspiro[3.4]octane-2-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex molecules and polymers.
Biology: The compound’s ability to protect amine groups makes it valuable in peptide synthesis, facilitating the creation of peptides and proteins for research and therapeutic purposes.
Medicine: Its unique structure and reactivity are explored for potential drug development, including as a scaffold for designing new pharmaceuticals.
Industry: The compound is used in the production of advanced materials, such as polymers and coatings, due to its stability and functional group compatibility.
Mechanism of Action
The mechanism of action of 6-(9H-Fluoren-9-ylmethoxycarbonyl)-6-azaspiro[3.4]octane-2-carboxylic acid involves its ability to act as a protecting group for amines. The Fmoc group can be selectively removed under mild conditions, allowing for the sequential construction of complex molecules. This property is particularly useful in solid-phase peptide synthesis, where the compound’s stability and ease of removal are critical for efficient synthesis.
Comparison with Similar Compounds
Similar Compounds
9-Fluorenylmethoxycarbonyl chloride (Fmoc-Cl): Used as a protecting group for amines in peptide synthesis.
Boc (tert-Butyloxycarbonyl) derivatives: Another class of protecting groups for amines, offering different stability and removal conditions.
Cbz (Carbobenzyloxy) derivatives: Similar to Fmoc and Boc, used for protecting amines but with different reactivity profiles.
Uniqueness
6-(9H-Fluoren-9-ylmethoxycarbonyl)-6-azaspiro[3.4]octane-2-carboxylic acid stands out due to its spirocyclic structure, which imparts unique steric and electronic properties. This makes it particularly useful in applications where traditional protecting groups may not be suitable. Its stability and ease of removal under mild conditions also make it a preferred choice in many synthetic protocols.
Properties
IUPAC Name |
6-(9H-fluoren-9-ylmethoxycarbonyl)-6-azaspiro[3.4]octane-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23NO4/c25-21(26)15-11-23(12-15)9-10-24(14-23)22(27)28-13-20-18-7-3-1-5-16(18)17-6-2-4-8-19(17)20/h1-8,15,20H,9-14H2,(H,25,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VVMCYPZZCJTREM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC12CC(C2)C(=O)O)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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